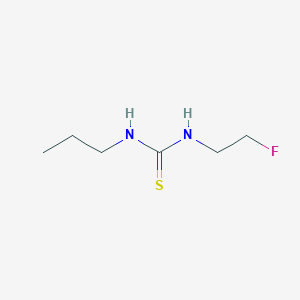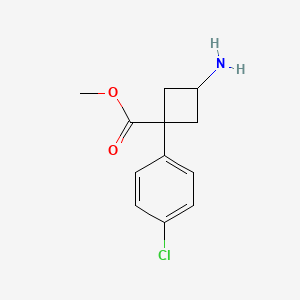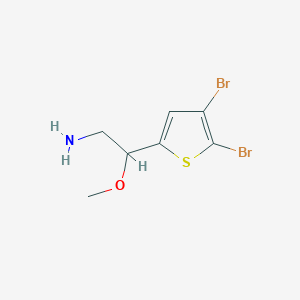
5-Fluoro-2,1-benzoxazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2,1-benzoxazole-3-carbaldehyde is a heterocyclic aromatic compound that features a benzoxazole ring substituted with a fluorine atom at the 5-position and an aldehyde group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2,1-benzoxazole-3-carbaldehyde typically involves the formylation of 5-fluoro-2,1-benzoxazole. One common method is the Vilsmeier-Haack reaction, which uses a combination of a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group . The reaction is carried out under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2,1-benzoxazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 5-Fluoro-2,1-benzoxazole-3-carboxylic acid.
Reduction: 5-Fluoro-2,1-benzoxazole-3-methanol.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Fluoro-2,1-benzoxazole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2,1-benzoxazole-3-carbaldehyde in biological systems involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways and targets are still under investigation, but the compound’s ability to modulate enzyme activity and DNA interactions is of particular interest .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2,1-benzoxazole-3-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.
5-Methyl-2,1-benzoxazole-3-carbaldehyde: Similar structure but with a methyl group instead of fluorine.
5-Nitro-2,1-benzoxazole-3-carbaldehyde: Similar structure but with a nitro group instead of fluorine.
Uniqueness
5-Fluoro-2,1-benzoxazole-3-carbaldehyde is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making them more effective in biological systems. This makes this compound a valuable compound for drug development and other applications .
Propiedades
Fórmula molecular |
C8H4FNO2 |
|---|---|
Peso molecular |
165.12 g/mol |
Nombre IUPAC |
5-fluoro-2,1-benzoxazole-3-carbaldehyde |
InChI |
InChI=1S/C8H4FNO2/c9-5-1-2-7-6(3-5)8(4-11)12-10-7/h1-4H |
Clave InChI |
STXYJQDSZFJSRG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NOC(=C2C=C1F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,2-Difluorocyclopentyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13308766.png)
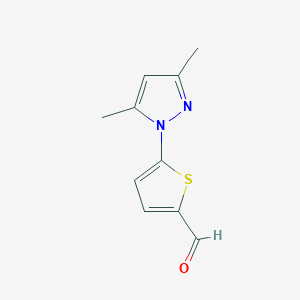
![N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide](/img/structure/B13308784.png)
amine](/img/structure/B13308787.png)
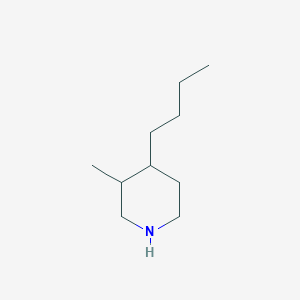
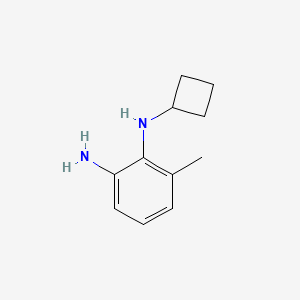
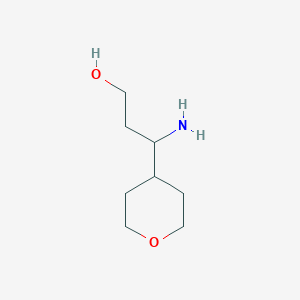


![3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]pyrrolidin-3-ol](/img/structure/B13308839.png)
